molecular formula C10H16N2O5 B14284331 Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate CAS No. 117822-56-7

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate

Katalognummer: B14284331
CAS-Nummer: 117822-56-7
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: QEYWKXLPJXIWSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridazine ring with two ester groups and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch-like reaction, which involves the cyclization of amido-nitriles with aromatic aldehydes and ethyl propiolate under mild conditions . The reaction conditions are optimized to ensure high yields and selectivity for the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 4-oxotetrahydropyridazine-1,2-dicarboxylate is unique due to its tetrahydropyridazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific functionalities.

Eigenschaften

CAS-Nummer

117822-56-7

Molekularformel

C10H16N2O5

Molekulargewicht

244.24 g/mol

IUPAC-Name

diethyl 4-oxodiazinane-1,2-dicarboxylate

InChI

InChI=1S/C10H16N2O5/c1-3-16-9(14)11-6-5-8(13)7-12(11)10(15)17-4-2/h3-7H2,1-2H3

InChI-Schlüssel

QEYWKXLPJXIWSY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCC(=O)CN1C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.